Cas no 1015443-63-6 ((R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide-2HCl)

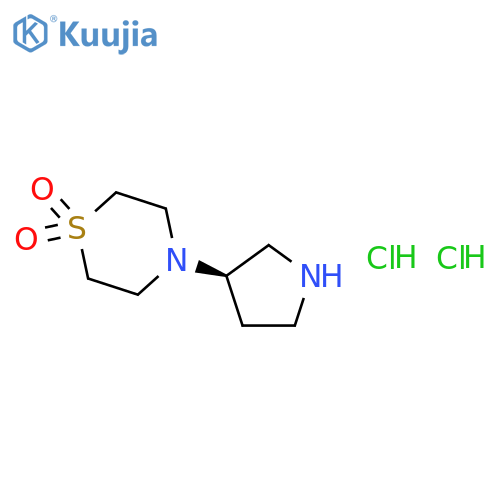

1015443-63-6 structure

商品名:(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide-2HCl

CAS番号:1015443-63-6

MF:C8H18Cl2N2O2S

メガワット:277.211719036102

MDL:MFCD28023891

CID:3162863

PubChem ID:91666895

(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide-2HCl 化学的及び物理的性質

名前と識別子

-

- (R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide-2HCl

- 4-[(3R)-pyrrolidin-3-yl]-1,4-thiazinane 1,1-dioxide;dihydrochloride

- MFCD28023891

- (R)-4-(Pyrrolidin-3-yl)thiomorpholine1,1-dioxidedihydrochloride

- E84307

- 1015443-63-6

- BS-51727

- (R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride

- 4-[(3R)-pyrrolidin-3-yl]-1??-thiomorpholine-1,1-dione dihydrochloride

-

- MDL: MFCD28023891

- インチ: InChI=1S/C8H16N2O2S.2ClH/c11-13(12)5-3-10(4-6-13)8-1-2-9-7-8;;/h8-9H,1-7H2;2*1H/t8-;;/m1../s1

- InChIKey: QLZYFIDOIRDQSE-YCBDHFTFSA-N

- ほほえんだ: C1CNCC1N2CCS(=O)(=O)CC2.Cl.Cl

計算された属性

- せいみつぶんしりょう: 276.046604g/mol

- どういたいしつりょう: 276.046604g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 256

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 277.21g/mol

- トポロジー分子極性表面積: 57.8Ų

(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide-2HCl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM484056-250mg |

(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride |

1015443-63-6 | 97% | 250mg |

$267 | 2023-03-05 | |

| Ambeed | A260824-250mg |

(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride |

1015443-63-6 | 97% | 250mg |

$42.0 | 2025-02-21 | |

| Advanced ChemBlocks | 10082-1G |

(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide-2HCl |

1015443-63-6 | 95% | 1g |

$340 | 2024-05-20 | |

| Chemenu | CM484056-100mg |

(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride |

1015443-63-6 | 97% | 100mg |

$179 | 2023-03-05 | |

| 1PlusChem | 1P01KA8C-100mg |

(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride |

1015443-63-6 | 97% | 100mg |

$26.00 | 2023-12-27 | |

| Aaron | AR01KAGO-100mg |

(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride |

1015443-63-6 | 97% | 100mg |

$22.00 | 2025-02-12 | |

| 1PlusChem | 1P01KA8C-250mg |

(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride |

1015443-63-6 | 97% | 250mg |

$59.00 | 2023-12-27 | |

| eNovation Chemicals LLC | Y1230260-1g |

(R)-4-(pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride |

1015443-63-6 | 95% | 1g |

$200 | 2025-02-18 | |

| Chemenu | CM484056-50mg |

(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride |

1015443-63-6 | 97% | 50mg |

$120 | 2023-03-05 | |

| Ambeed | A260824-1g |

(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride |

1015443-63-6 | 97% | 1g |

$125.0 | 2025-02-21 |

(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide-2HCl 関連文献

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

1015443-63-6 ((R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide-2HCl) 関連製品

- 26475-65-0(Thiomorpholine,4-dodecyl-, 1,1-dioxide)

- 24373-83-9(Dodecanamide,N-(tetrahydro-1,1-dioxido-3-thienyl)-)

- 16790-89-9(Piperidine,1,1'-(methylene-2,3-thietanediyl)di-, S,S-dioxide (8CI))

- 39093-93-1(Thiomorpholine 1,1-dioxide)

- 25343-91-3(4-Methylthiomorpholine 1,1-dioxide)

- 101295-91-4([Sulfonylbis(hexamethylene)]bis[triethylammoniumiodide] (6CI,7CI))

- 10442-03-2(4-Propargylthiomorpholine 1,1-Dioxide)

- 105297-10-7(4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide)

- 17688-68-5(4-Phenylthiomorpholine 1,1-dioxide)

- 26475-62-7(4-(2-hydroxyethyl)-1λ?-thiomorpholine-1,1-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1015443-63-6)(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide-2HCl

清らかである:99%

はかる:1g

価格 ($):196.0